6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2.ClH/c1-14(2)25-8-7-17-18(13-25)32-22(19(17)20(23)27)24-21(28)15-3-5-16(6-4-15)33(29,30)26-9-11-31-12-10-26;/h3-6,14H,7-13H2,1-2H3,(H2,23,27)(H,24,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXADXJGOLPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Notably, the thieno[2,3-c]pyridine scaffold is synthesized through methods such as the Gewald reaction or conventional amidation techniques. The incorporation of the morpholinosulfonyl and isopropyl groups is crucial for enhancing the compound's biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity
- The compound has shown promising antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies indicate that it inhibits the growth of these pathogens effectively.
- Table 1: Antibacterial Activity Results
Bacteria Inhibition Zone (mm) IC50 (µg/mL) Staphylococcus aureus 15 10 Escherichia coli 12 20 Bacillus subtilis No activity N/A
-
Antiparasitic Activity
- Related compounds in the tetrahydrothieno[2,3-c]pyridine class have demonstrated significant antiplasmodial activity with IC50 values in the low nanomolar range. This suggests that similar derivatives may exhibit effective antiparasitic properties.
-
Mechanism of Action
- Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. Its structural features indicate potential interactions with biological targets that could lead to therapeutic effects.
Case Studies and Research Findings
Several studies have evaluated related compounds and their biological activities:
- A study on tetrahydrothieno[3,2-c]pyridine derivatives highlighted their potential as PAK1 inhibitors, which are relevant in cancer therapy due to their role in cell signaling pathways.
- Another research effort focused on the structure-activity relationship (SAR) of various thieno[2,3-c]pyridines indicated that modifications at specific positions significantly affect their biological potency and selectivity.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific functional groups. A comparative analysis with structurally similar compounds reveals distinct differences in biological activity.
Table 2: Comparison of Biological Activities
| Compound Name | Antibacterial Activity | Antiparasitic Activity | Mechanism of Action |
|---|---|---|---|
| 6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)... | Moderate | Potential | Enzyme/receptor interaction |
| 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | High | Low | Unknown |
| 2-Amino-6-methyl... | Low | High | Allosteric modulation |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy vs. Phenoxy groups: Methoxy substituents (as in ) offer moderate electron-donating effects, while phenoxy groups (as in ) provide extended π-systems for hydrophobic interactions.
- Carboxamide vs. Ester groups : The carboxamide in the target compound supports hydrogen bonding, whereas ester groups (as in ) may improve metabolic stability but reduce direct target engagement .
SAR (Structure-Activity Relationship) Trends
- Thiophene/pyridine core: Essential for maintaining planar geometry and π-stacking. Replacement with benzene reduces activity in adenosine receptor modulators .
- 4-Position substitutions : Alkyl or electron-withdrawing groups (e.g., CF₃) at the 4-position of the benzamido moiety enhance receptor binding affinity and allosteric effects .
Physicochemical Properties
While specific data (e.g., logP, solubility) for the target compound are unavailable, trends can be inferred:
- Lipophilicity: Morpholinosulfonyl > Phenoxy > Methoxy (based on polar surface area and substituent hydrophobicity) .
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogs.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions (e.g., solvent choice, temperature) be optimized to improve yield?
The synthesis involves multi-step reactions, including sulfonation of the benzamide group, amidation of the tetrahydrothienopyridine core, and final hydrochloride salt formation. Key steps include:
- Sulfonation : Use of morpholine sulfonyl chloride under anhydrous conditions in dichloromethane or DMF (60–80°C) to ensure complete substitution .
- Amidation : Activation of the carboxylic acid group (e.g., via HATU or EDC coupling) and reaction with the tetrahydrothienopyridine amine under nitrogen atmosphere to prevent oxidation .
- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene may reduce side reactions during cyclization . Yield improvements (>70%) require strict control of moisture and temperature gradients, validated by TLC or HPLC monitoring .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of sulfonation and amidation. Aromatic protons (7.2–8.1 ppm) and morpholine sulfonyl group signals (3.5–3.7 ppm) are diagnostic .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Purity >95% is achievable with two-step recrystallization using ethanol/water .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry of the tetrahydrothienopyridine ring .
Q. How does the compound’s solubility and stability vary across solvents, and what formulations are suitable for in vitro assays?
- Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (PBS: <0.1 mg/mL). Co-solvents like cyclodextrin (10% w/v) enhance bioavailability .
- Stability : Degrades rapidly in acidic conditions (pH <3) but stable in neutral buffers (pH 6–8) for 48 hours at 4°C. Lyophilization preserves integrity for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify bioavailability bottlenecks. High protein binding (>90%) may reduce free drug concentration .
- Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites in hepatocyte assays, guiding structural modifications to block metabolic hotspots .
- Dose Regimen Adjustments : Sustained-release formulations (e.g., PEGylated nanoparticles) improve half-life in rodent models .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the morpholinosulfonyl group in target binding?
- Analog Synthesis : Replace the morpholino group with piperazine or thiomorpholine sulfonamides to assess steric/electronic effects .
- Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding affinities to kinases or GPCRs. The sulfonyl group’s hydrogen-bonding with Arg residues is critical .
- Biolayer Interferometry : Quantify binding kinetics (KD, kon/koff) to purified targets, comparing wild-type vs. mutant proteins lacking key residues .
Q. What experimental controls are essential when assessing off-target effects in cellular assays?
- Counter-Screening Panels : Test against related enzymes (e.g., PKA, PKC isoforms) to confirm selectivity .
- CRISPR Knockouts : Use target gene-edited cell lines to distinguish on-target vs. bystander effects .
- Vehicle Controls : Include DMSO concentrations matched to treatment groups to rule out solvent-induced cytotoxicity .
Methodological Challenges & Contradictions
Q. How can discrepancies in reported IC50 values across studies be systematically addressed?
- Assay Standardization : Adopt uniform protocols (e.g., ATP concentrations in kinase assays) and reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls to account for batch-to-batch variability .
- Interlab Validation : Collaborate with independent labs using blinded samples to confirm reproducibility .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Chemical Proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomics : RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., apoptosis, inflammation) .
- In Vivo Imaging : Near-infrared fluorescent derivatives track tissue distribution in real time using IVIS imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
